molecular formula C7H10N2O3 B14082522 Methyl 2-hydroxy-3-pyrazol-1-ylpropanoate

Methyl 2-hydroxy-3-pyrazol-1-ylpropanoate

Cat. No.: B14082522
M. Wt: 170.17 g/mol
InChI Key: XSCMPGNLJFSARO-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-pyrazol-1-ylpropanoate is an organic compound featuring a pyrazole ring substituted at the 1-position with a propanoate ester chain containing a hydroxyl group at the C2 position. This structure combines the hydrogen-bonding capacity of the hydroxyl group with the aromatic and coordination properties of the pyrazole moiety, making it relevant in medicinal chemistry, agrochemicals, and materials science.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

methyl 2-hydroxy-3-pyrazol-1-ylpropanoate

InChI

InChI=1S/C7H10N2O3/c1-12-7(11)6(10)5-9-4-2-3-8-9/h2-4,6,10H,5H2,1H3

InChI Key

XSCMPGNLJFSARO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CN1C=CC=N1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-3-pyrazol-1-ylpropanoate typically involves the reaction of pyrazole derivatives with appropriate esterifying agents. One common method is the esterification of 2-hydroxy-3-pyrazol-1-ylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-pyrazol-1-ylpropanoate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-oxo-3-pyrazol-1-ylpropanoate.

    Reduction: Formation of 2-hydroxy-3-pyrazol-1-ylpropanol.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

Methyl 2-hydroxy-3-pyrazol-1-ylpropanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-3-pyrazol-1-ylpropanoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of methyl 2-hydroxy-3-pyrazol-1-ylpropanoate, a comparison is made with structurally analogous compounds (Table 1). These include derivatives with variations in substituents on the pyrazole ring or modifications to the propanoate chain.

Table 1: Structural and Functional Comparison of Pyrazole-Based Propanoate Derivatives

Compound Name Substituents on Pyrazole Propanoate Chain Modification Key Functional Groups Potential Applications
This compound None C2 hydroxyl, methyl ester -OH, ester Drug intermediates, ligands
Methyl 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate 5-methyl, 3-nitro C2 methyl, methyl ester -NO₂, ester Energetic materials, dyes
2-Methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid 5-methyl, 3-CF₃ C2 methyl, carboxylic acid -CF₃, -COOH Pharmaceuticals, surfactants
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., 7a, 7b) 5-amino, 3-hydroxy Varied (e.g., thiophene) -NH₂, -OH, cyano Anticancer agents, sensors

Structural and Electronic Effects

  • Hydrogen Bonding vs. Electron-Withdrawing Groups: The hydroxyl group in this compound facilitates hydrogen bonding, which can enhance crystalline packing and thermal stability . In contrast, nitro (-NO₂) and trifluoromethyl (-CF₃) groups in analogs (e.g., ) introduce electron-withdrawing effects, altering electronic density and reactivity.
  • Ester vs. Carboxylic Acid: The methyl ester in the target compound offers better lipid solubility compared to the carboxylic acid derivative (e.g., 2-methyl-3-[...]propanoic acid ), which may ionize in aqueous environments, affecting bioavailability.

Crystallographic Behavior

  • Crystallographic studies using programs like SHELX and ORTEP reveal that hydrogen-bonding patterns differ significantly between compounds. The hydroxyl group in the target compound likely forms O-H···O/N interactions, creating layered or helical motifs . In contrast, nitro-substituted analogs exhibit weaker van der Waals-dominated packing due to reduced hydrogen-bonding capacity.

Physicochemical Properties

  • Solubility : The hydroxyl group increases water solubility compared to methyl or CF₃-substituted analogs. However, the ester group balances this with organic solubility, as seen in methyl ester properties (e.g., Table 3 in ).
  • Thermal Stability : Hydrogen bonding may elevate melting points relative to nitro derivatives, which prioritize density and detonation velocity in energetic applications .

Biological Activity

Methyl 2-hydroxy-3-pyrazol-1-ylpropanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic effects, mechanisms of action, and relevant case studies that highlight its efficacy against various diseases.

Chemical Structure and Properties

This compound features a hydroxyl group, an ester functional group, and a pyrazole moiety. Its molecular formula is C10_{10}H12_{12}N2_{2}O3_{3}, with a molecular weight of approximately 197.23 g/mol. The unique structural components allow for interactions with biological targets, potentially acting as enzyme inhibitors or receptor modulators .

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. It has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reducing edema in animal models .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including MCF7 (breast cancer), A375 (melanoma), and HepG2 (liver cancer). The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through modulation of cyclin-dependent kinases (CDKs) .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50_{50} (µM)Mechanism of Action
MCF71.88 ± 0.11CDK2 inhibition
A3754.2Apoptosis induction
HepG23.25Cell cycle arrest

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound's structure allows it to bind effectively to active sites on enzymes, inhibiting their activity and thereby altering metabolic pathways.
  • Receptor Modulation : It can act as a modulator for various receptors involved in inflammation and cancer progression, leading to downstream effects that inhibit tumor growth and inflammatory responses .

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical settings:

  • Study on MCF7 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with an IC50_{50} value of 1.88 µM, indicating strong anticancer potential .
  • Animal Model for Inflammation : In a carrageenan-induced paw edema model, the compound significantly reduced inflammation compared to controls, showcasing its potential as an anti-inflammatory agent .

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